molecular formula C11H13NO3 B8806868 2-(2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetic acid

2-(2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetic acid

Cat. No. B8806868
M. Wt: 207.23 g/mol
InChI Key: CVPYWZLGRGEGHN-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetic acid is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-1-YL)acetic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-(2-methyl-4-oxo-6,7-dihydro-5H-indol-1-yl)acetic acid

InChI

InChI=1S/C11H13NO3/c1-7-5-8-9(3-2-4-10(8)13)12(7)6-11(14)15/h5H,2-4,6H2,1H3,(H,14,15)

InChI Key

CVPYWZLGRGEGHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC(=O)O)CCCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2-(2-oxopropyl)cyclohexane-1,3-dione (prepared by evaporation of an ethanolic solution to dryness under vacuum) (20.0 g, 119 mmol) and glycine (17.9 g, 238 mmol) in acetic acid (100 mL) was heated under reflux for 1.5 h then allowed to cool to r.t. Water (100 mL) was then added and the mixture evaporated to a thick oil in vacuo. Acetone (200 mL) and water (40 mL) were added to the residue and the mixture stirred for 30 mins at r.t., after which the solid was collected by filtration and the filtrates retained. The solid was slurried with further acetone (100 mL) and water (20 mL) at r.t. then removed by filtration. The combined filtrates were concentrated in vacuo then dissolved in aqueous sodium hydroxide (1M, 200 mL), adding a small amount of 10M sodium hydroxide to bring the pH to 14. After washing with ethyl acetate (2×100 mL), the mixture was acidified by the addition of aqueous hydrochloric acid (5M, 60 mL) then sodium chloride (50 g) was added. After stiffing for 4 h, the solid product was collected by filtration, washed with acetone (2×25 mL) then dried under vacuum at 40° C. to afford the title compound as an orange-brown solid; 7.45 g (30%); purity 99.1 area % by HPLC; m/z: 208 (MH+); 1H-NMR: 13.2 (1H, br s), 6.02 (1H, s), 4.67 (2H, s), 2.65 (2H, t, J=6.2 Hz), 2.29-2.24 (2H, m), 2.10 (3H, s), 2.02-1.95 (2H, m).
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0 (± 1) mol
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17.9 g
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100 mL
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100 mL
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